![molecular formula C20H20O3 B3026655 Alpinoid D CAS No. 1041740-13-9](/img/structure/B3026655.png)
Alpinoid D
Overview
Description
Alpinoid D is a diarylheptanoid that can be isolated from the MeOH extract from the rhizomes of Alpinia officinarum Hance . It has shown cytotoxic effects against the IMR-32 human neuroblastoma cell line .
Molecular Structure Analysis
The molecular weight of Alpinoid D is 308.37 . Its molecular formula is C20H20O3 . The SMILES representation of its structure isOC1=CC=C (CC2=CC=C (CCC3=CC=CC=C3)O2)C=C1OC
.
Scientific Research Applications
Anticancer Activity
Alpinoid D exhibits potent cytotoxic effects against IMR-32 human neuroblastoma cells . Its ability to selectively target cancer cells makes it a promising candidate for further investigation in cancer therapy.
Antioxidant Properties
As part of the diverse group of alpinoids, Alpinoid D possesses antioxidant activity . Antioxidants play a crucial role in neutralizing harmful free radicals, which can contribute to various diseases. Researchers may explore Alpinoid D’s potential as a natural antioxidant.
Anti-Inflammatory Effects
Inflammation is implicated in numerous health conditions. Alpinoid D, like other alpinoids, has anti-inflammatory properties . Investigating its mechanisms of action and potential applications in managing inflammatory disorders could be valuable.
Antiemetic Potential
Alpinoids have been studied for their antiemetic effects . Alpinoid D’s ability to alleviate nausea and vomiting warrants further exploration, especially in the context of chemotherapy-induced nausea.
Neuroprotective Properties
Given its structural similarity to other alpinoids, Alpinoid D might exhibit neuroprotective activity . Researchers could investigate its impact on neuronal health and potential applications in neurodegenerative diseases.
Flexible Synthesis Routes
Efficient total syntheses of related alpinoids (deoxyalpinoid B, deoxyalpinoid A, and alpinoid F) have been reported, featuring an Au(I)-catalyzed Meyer-Schuster rearrangement . Alpinoid D’s synthesis pathway could be explored for scalability and analog preparation.
Keyes, J. K., Butzke, M. B., & Miller, K. A. (2022). Efficient total synthesis of three alpinoids via the Au(I)-catalyzed Meyer-Schuster rearrangement. Tetrahedron Letters, 104, 154015. DOI: 10.1016/j.tetlet.2022.154015
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methoxy-4-[[5-(2-phenylethyl)furan-2-yl]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-22-20-14-16(8-12-19(20)21)13-18-11-10-17(23-18)9-7-15-5-3-2-4-6-15/h2-6,8,10-12,14,21H,7,9,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYPVFASDPWNIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2=CC=C(O2)CCC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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